molecular formula C16H26ClN B13766670 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride CAS No. 63766-06-3

1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride

Cat. No.: B13766670
CAS No.: 63766-06-3
M. Wt: 267.84 g/mol
InChI Key: ANMUIGNXWIBGAZ-UHFFFAOYSA-N
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Description

1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a naphthalene ring system and multiple methyl groups.

Preparation Methods

The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves several steps. One common method includes the reduction of 1-naphthylamine derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation and methylation processes to achieve the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Chemical Reactions Analysis

1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of tetrahydronaphthalene derivatives.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.

Scientific Research Applications

1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride can be compared with other similar compounds, such as:

    1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound shares a similar naphthalene ring system but lacks the multiple methyl groups.

    N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.

    2-(1-Naphthyl)ethylamine: This compound has a similar ethylamine group but differs in the position of the naphthalene ring.

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

63766-06-3

Molecular Formula

C16H26ClN

Molecular Weight

267.84 g/mol

IUPAC Name

2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H

InChI Key

ANMUIGNXWIBGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-]

Origin of Product

United States

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